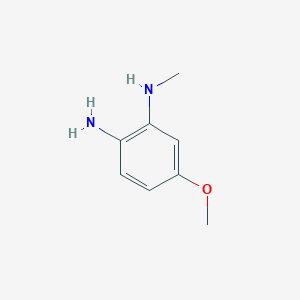

5-Methoxy-N1-methylbenzene-1,2-diamine

Overview

Description

5-Methoxy-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is a derivative of benzene, featuring methoxy and methylamine functional groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 5-Methoxy-N1-methylbenzene-1,2-diamine typically involves the reaction of 5-methoxy-1,2-diaminobenzene with methylating agents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the methylation process.

Chemical Reactions Analysis

Scientific Research Applications

5-Methoxy-N1-methylbenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The methoxy and methylamine groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects . Detailed studies are required to fully elucidate its mechanism of action and the pathways involved.

Comparison with Similar Compounds

5-Methoxy-N1-methylbenzene-1,2-diamine can be compared with other similar compounds, such as:

N-Methyl-1,2-benzenediamine: This compound lacks the methoxy group, which significantly alters its chemical and biological properties.

5-Methoxy-1,2-diaminobenzene:

The presence of both methoxy and methylamine groups in this compound makes it unique and versatile for various applications.

Biological Activity

5-Methoxy-N1-methylbenzene-1,2-diamine, also known by its CAS number 129139-48-6, is an organic compound with the molecular formula and a molecular weight of 152.19 g/mol. It is characterized by the presence of a methoxy group and two amine functionalities, making it a subject of interest in various biological studies due to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study focused on its ability to inhibit the epidermal growth factor receptor (EGFR) kinase activity, which is crucial in the proliferation of various cancer cells. The findings suggest that this compound can potentially serve as a lead compound for developing new cancer therapies, particularly for cancers characterized by EGFR overexpression such as non-small cell lung cancer (NSCLC) and head and neck cancers .

The biological activity of this compound can be attributed to its structural features. The methoxy group enhances its lipophilicity, facilitating better membrane penetration. The methylamine functionality contributes to its ability to interact with various biological targets, including enzymes involved in signal transduction pathways.

Case Studies

- Inhibition of EGFR Kinase : A study demonstrated that this compound effectively inhibited EGFR kinase activity in vitro, leading to reduced proliferation in cancer cell lines. This inhibition was shown to be dose-dependent, highlighting the compound's potential as a selective therapeutic agent .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections.

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of both methoxy and methylamine groups in this compound significantly enhances its biological activity compared to compounds lacking these groups.

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | EGFR inhibition; membrane disruption |

| N-Methyl-1,2-benzenediamine | Low | None | Not applicable |

| 5-Methoxy-1,2-diaminobenzene | Moderate | Low | General metabolic interference |

Properties

IUPAC Name |

4-methoxy-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLCHGDNINANNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129139-48-6 | |

| Record name | 5-methoxy-N1-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.